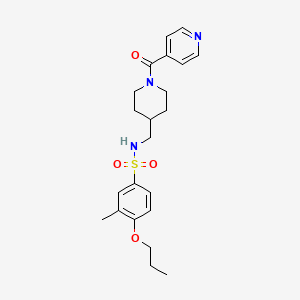
N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds is complex. For example, N-[(1-Isonicotinoyl-4-piperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular formula of C16H19F3N4O3 .Chemical Reactions Analysis
Indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, N-[(1-Isonicotinoylpiperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular weight of 372.342 Da .Scientific Research Applications
Cancer Therapeutics : A study by J. Mun et al. (2012) identified the structural relationships of analogs of benzenesulfonamide derivatives, which have shown promise as inhibitors in the HIF-1 pathway, a significant factor in cancer development. These derivatives could potentially be optimized for improved pharmacological properties in cancer treatment.
Antibacterial Agents : The research by M. Abbasi et al. (2015) demonstrated the antibacterial potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds were found to be potent antibacterial agents, suggesting a potential role for similar sulfonamide derivatives in addressing bacterial infections.
HIV-1 Inhibition : Cheng De-ju (2015) studied methylbenzenesulfonamide derivatives for their potential use as human HIV-1 infection inhibitors. These compounds, including variants similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, could be developed as drug candidates for HIV prevention or treatment (Cheng De-ju, 2015).
Lipoxygenase Inhibition and Antibacterial Properties : A study by M. Abbasi et al. (2017) highlighted the antibacterial potential and lipoxygenase inhibition of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. This indicates that similar sulfonamide compounds could have therapeutic applications in inflammatory diseases and bacterial infections.
DNA Binding and Anticancer Activity : Research by M. González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, genotoxicity, and anticancer activity. This study underscores the potential of sulfonamide derivatives in cancer therapy, particularly through interactions with DNA.
Photodynamic Therapy for Cancer : M. Pişkin et al. (2020) explored the properties of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, emphasizing its application in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds suggests their effectiveness in this therapy method (M. Pişkin et al., 2020).
Mechanism of Action
Future Directions
The future directions for these compounds are promising. They have diverse applications in scientific research, and their unique properties and structure aid in understanding biological processes, drug development, and chemical reactions. They also have the potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-methyl-4-propoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-3-14-29-21-5-4-20(15-17(21)2)30(27,28)24-16-18-8-12-25(13-9-18)22(26)19-6-10-23-11-7-19/h4-7,10-11,15,18,24H,3,8-9,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVUKIIXZQMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


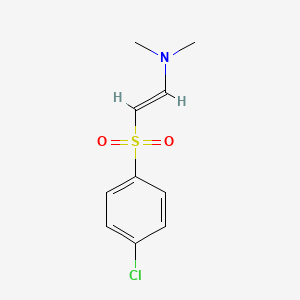
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

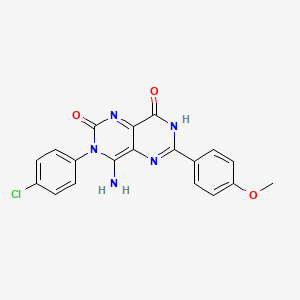
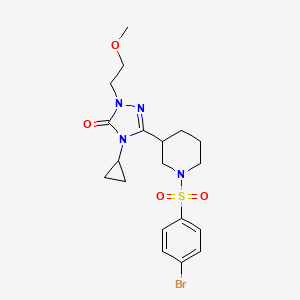
![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)
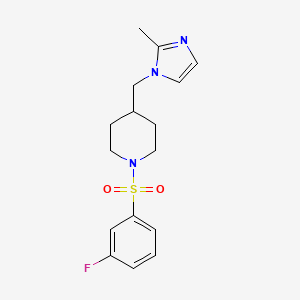
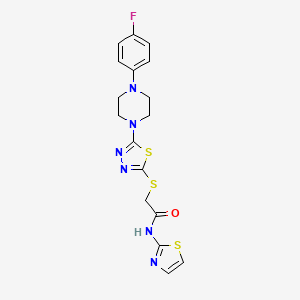
![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)
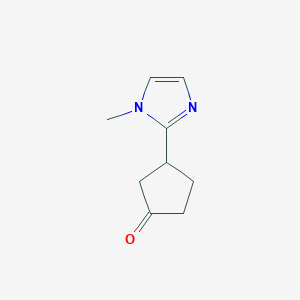
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)